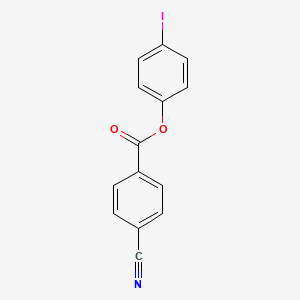

Benzoic acid, 4-cyano-, 4-iodophenyl ester

Description

BenchChem offers high-quality Benzoic acid, 4-cyano-, 4-iodophenyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 4-cyano-, 4-iodophenyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

925982-52-1 |

|---|---|

Molecular Formula |

C14H8INO2 |

Molecular Weight |

349.12 g/mol |

IUPAC Name |

(4-iodophenyl) 4-cyanobenzoate |

InChI |

InChI=1S/C14H8INO2/c15-12-5-7-13(8-6-12)18-14(17)11-3-1-10(9-16)2-4-11/h1-8H |

InChI Key |

FQTRLQJAMQLRBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)OC2=CC=C(C=C2)I |

Origin of Product |

United States |

Methodological & Application

Application Note: 4-Iodophenyl 4-cyanobenzoate in Liquid Crystal Synthesis

Executive Summary

This guide details the strategic application of 4-iodophenyl 4-cyanobenzoate (ICB) as a pivotal intermediate in the synthesis of calamitic (rod-like) liquid crystals (LCs).

In the molecular engineering of LCs, ICB serves as a "chassis" molecule. It provides two critical functionalities pre-installed:

-

The Cyano Group (-CN): Generates the strong longitudinal dipole moment required for high positive dielectric anisotropy (

), essential for field-responsive behavior in Twisted Nematic (TN) and Super Twisted Nematic (STN) displays. -

The Iodo Handle (-I): A highly reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Sonogashira), allowing for the modular extension of the rigid core without disturbing the sensitive ester linkage.

This note provides validated protocols for synthesizing ICB and subsequently converting it into two distinct classes of LCs: Cyano-Tolanes (high birefringence) and Cyano-Terphenyls (high chemical stability).

Chemical Profile & Strategic Utility

| Property | Specification | Strategic Relevance |

| Formula | C | Core mesogenic unit. |

| MW | 349.12 g/mol | Moderate weight allows for chain extension. |

| Appearance | White to off-white crystalline solid | High purity required (>99.5%) to prevent signal attenuation. |

| Reactivity | Aryl Iodide > Aryl Bromide | The C-I bond is weaker than C-Br, allowing oxidative addition of Pd(0) at lower temperatures. This preserves the central ester bond from hydrolysis. |

| Dipole | ~4.0 Debye (Cyano) | Drives molecular reorientation under electric fields. |

The "Modular Core" Strategy

Using ICB allows researchers to synthesize a library of LC materials from a single precursor. By varying the coupling partner (Alkyne vs. Boronic Acid), one can tune the optical anisotropy (

Figure 1: The divergent synthesis strategy using ICB as a common precursor.

Experimental Protocols

Protocol A: Synthesis of the Precursor (ICB)

Objective: Synthesize 4-iodophenyl 4-cyanobenzoate via Steglich Esterification. Rationale: Acid chloride esterification is faster, but DCC coupling (Steglich) is milder and often yields higher purity products for electronic applications by avoiding HCl generation.

Reagents:

-

4-Cyanobenzoic acid (15.0 mmol)

-

4-Iodophenol (15.0 mmol)

-

DCC (N,N'-Dicyclohexylcarbodiimide) (16.5 mmol)

-

DMAP (4-Dimethylaminopyridine) (1.5 mmol, 10 mol%)

-

Dichloromethane (DCM), anhydrous (50 mL)

Step-by-Step:

-

Dissolution: In a flame-dried 250 mL round-bottom flask (RBF) under nitrogen, dissolve 4-cyanobenzoic acid, 4-iodophenol, and DMAP in anhydrous DCM.

-

Activation: Cool the solution to 0°C in an ice bath.

-

Addition: Dropwise add a solution of DCC in DCM (10 mL) over 20 minutes. Observation: A white precipitate (dicyclohexylurea, DCU) will form immediately.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

-

Filtration: Filter off the DCU precipitate using a sintered glass funnel. Wash the cake with cold DCM.

-

Workup: Wash the filtrate sequentially with 0.5N HCl (removes DMAP), saturated NaHCO

(removes unreacted acid), and brine. Dry over MgSO -

Purification: Recrystallize from Ethanol/Hexane (1:1).

-

Target Yield: 85-90%

-

QC Check:

H NMR (CDCl

-

Protocol B: Sonogashira Coupling (Synthesis of Cyano-Tolane Esters)

Target: High birefringence materials for fast-switching displays. Critical Constraint: Oxygen must be rigorously excluded to prevent homocoupling of the alkyne (Glaser coupling), which creates impurities that are nearly impossible to separate from the LC product.

Reagents:

-

Precursor: ICB (1.0 equiv)

-

Partner: 4-Pentylphenylacetylene (1.1 equiv)

-

Catalyst: Pd(PPh

) -

Co-Catalyst: CuI (1 mol%)[1]

-

Base/Solvent: Triethylamine (TEA) / THF (1:1 ratio), degassed.

Step-by-Step:

-

Degassing (Crucial): Sparge the TEA/THF solvent mixture with Argon for 30 minutes.

-

Assembly: In a Schlenk tube, combine ICB, Pd catalyst, and CuI. Cycle vacuum/Argon 3 times.

-

Injection: Add the degassed solvent via syringe, followed by the alkyne.

-

Reaction: Stir at RT to 40°C for 6-8 hours.

-

Note: The high reactivity of the Iodine on ICB allows this to proceed under mild heating. Avoid reflux (>60°C) to prevent ester transesterification with the amine.

-

-

Quench: Filter through a pad of Celite to remove metal particles.

-

Purification: Column chromatography (Silica, Hexane:DCM gradient) followed by recrystallization from Ethanol.

Protocol C: Suzuki-Miyaura Coupling (Synthesis of Cyano-Terphenyl Esters)

Target: Chemically stable, wide-temperature range nematic LCs.

Critical Constraint: Standard Suzuki conditions use strong bases (NaOH, K

Reagents:

-

Precursor: ICB (1.0 equiv)

-

Partner: 4-Pentylphenylboronic acid (1.2 equiv)

-

Catalyst: Pd(PPh

) -

Base: Na

CO -

Solvent: Toluene:1,4-Dioxane (2:1).

Step-by-Step:

-

Setup: Combine ICB, boronic acid, and Pd catalyst in a reactor.

-

Base Addition: Add solid, micronized Na

CO-

Expert Tip: Using solid base (anhydrous conditions) significantly reduces the rate of ester hydrolysis compared to aqueous base, although the reaction is slower.

-

-

Cycle: Inert atmosphere (Argon).[1]

-

Heating: Heat to 80°C for 12-16 hours. Monitor via TLC.

-

Workup: Dilute with Ethyl Acetate, wash with water (to remove salts), dry, and concentrate.

-

Purification: Requires rigorous purification to remove Pd traces (see Section 4).

Purification & Characterization (The "Electronic Grade" Standard)

Liquid crystals for display applications require purity >99.95%. Even trace metal ions (ppb levels) increase conductivity, causing "image sticking" and display flicker.

Purification Workflow

-

Silica Gel Chromatography: Removes gross organic impurities.

-

Recrystallization (x3): Use Ethanol or Acetonitrile.

-

Ion-Trapping (Final Polish): Dissolve the LC in non-polar solvent and stir with functionalized silica scavenger resins (e.g., Thiol-modified silica to bind Pd, Sulfonic acid silica to bind amines). Filter and evaporate.

Characterization Data (Representative)

| Compound Type | Structure Code | Melting Point ( | Clearing Point ( | |

| Precursor | ICB | 142°C | N/A | N/A |

| Tolane Derivative | ICB-C5-Tol | 68°C | 155°C | High (~0.25) |

| Terphenyl Derivative | ICB-C5-Ter | 85°C | 190°C | Moderate (~0.18) |

Note: Tolane derivatives typically exhibit lower melting points but higher birefringence due to the alkyne bond's electron density. Terphenyls exhibit higher thermal stability.

Troubleshooting & Causality

| Issue | Probable Cause | Corrective Action |

| Low Yield (Suzuki) | Hydrolysis of ester bond. | Switch from aqueous Na |

| Black Precipitate in Product | Palladium leaching (Pd black). | Use Thiol-scavenger resins. Do not rely solely on recrystallization. |

| Homocoupling (Sonogashira) | Oxygen presence (Glaser coupling).[1] | Degas solvents more rigorously (Freeze-Pump-Thaw method recommended). |

| Low Clearing Point | Impurities acting as plasticizers. | Check HPLC purity. Even 1% impurity can depress |

References

-

Synthesis of Cyano-Ester LCs

-

Gray, G. W., & Jones, B. (1954). Mesomorphism and Chemical Constitution.[2] Part II. Journal of the Chemical Society. (Foundational work on alkoxy-benzoates).

- Context: Establishes the relationship between the central ester linkage and mesophase stability.

-

-

Sonogashira Coupling in LCs

-

Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.[3] Journal of Organometallic Chemistry, 653(1-2), 46-49.

- Context: The definitive mechanism for the Pd/Cu cycle used in Protocol B.

-

-

Suzuki Coupling for Labile Substrates

-

Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

- Context: detailed discussion on base selection to prevent side reactions like hydrolysis (Protocol C).

-

-

Purification of LCs

- Naemura, S. (2001). Electrical Properties of Liquid Crystal Materials for Display Applications. Materials Research Society Symposium Proceedings.

- Context: Explains the necessity of ion removal for maintaining voltage holding r

-

General Properties of Cyano-Esters

Sources

Application Note: A Detailed Protocol for the Sonogashira Cross-Coupling of 4-iodophenyl 4-cyanobenzoate

Introduction: The Power of the Sonogashira Reaction in Modern Synthesis

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] First reported in 1975 by Kenkichi Sonogashira, this palladium- and copper-cocatalyzed reaction has become indispensable for the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[3][4] Its widespread adoption is a testament to its reliability, functional group tolerance, and typically mild reaction conditions.[1][3]

This application note provides a comprehensive guide to the experimental setup for the Sonogashira reaction of 4-iodophenyl 4-cyanobenzoate with a terminal alkyne. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol, and discuss best practices for reaction monitoring, workup, and product characterization. The protocols and insights provided herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

Mechanistic Overview: A Tale of Two Catalytic Cycles

The Sonogashira reaction elegantly proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][3][5] A simplified representation of this dual-catalyst system is essential for understanding the role of each component and for troubleshooting potential issues.

The Palladium Cycle: The Cross-Coupling Engine

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl iodide (Ar-I), in this case, 4-iodophenyl 4-cyanobenzoate, to form a Pd(II) intermediate.[2][5]

-

Transmetalation: A copper acetylide, generated in the copper cycle, transfers the alkyne moiety to the Pd(II) complex. This is often the rate-determining step of the reaction.[2]

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired coupled product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[2][5]

The Copper Cycle: Activating the Alkyne

The role of the copper(I) co-catalyst is to activate the terminal alkyne.[1] In the presence of a base, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate.[1][5] This species is significantly more nucleophilic than the parent alkyne, facilitating the crucial transmetalation step with the palladium center.

While the copper co-catalyst enhances the reaction rate, it can also promote the undesired homocoupling of the alkyne (Glaser coupling).[1][6] Therefore, running the reaction under an inert atmosphere is critical to minimize this side reaction.[6] Copper-free Sonogashira protocols have also been developed to circumvent this issue.[1][6]

Experimental Design and Rationale

For this application note, we will detail the Sonogashira coupling of 4-iodophenyl 4-cyanobenzoate with phenylacetylene as a representative terminal alkyne. The choice of an aryl iodide as the electrophile is strategic; aryl iodides are the most reactive among the aryl halides (I > Br > Cl > F) in Sonogashira couplings, often allowing for milder reaction conditions and higher yields.[6]

Key Reagents and Their Functions

| Reagent | Function | Rationale for Selection |

| 4-iodophenyl 4-cyanobenzoate | Aryl Halide (Electrophile) | The iodo-substituent ensures high reactivity. The cyanobenzoate moiety is a common structural motif in functional materials and pharmaceutical precursors. |

| Phenylacetylene | Terminal Alkyne (Nucleophile) | A standard, commercially available terminal alkyne, allowing for a reproducible and generalizable protocol. |

| Pd(PPh₃)₂Cl₂ | Palladium Catalyst Precursor | A common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[1] |

| CuI | Copper (I) Iodide | Co-catalyst to facilitate the formation of the copper acetylide and accelerate the reaction.[1] |

| Triethylamine (Et₃N) | Base and Solvent | Acts as a base to neutralize the HI byproduct and can also serve as the solvent.[1] Its use as a solvent ensures a sufficient excess of the base. |

| Tetrahydrofuran (THF) | Co-solvent (Optional) | Can be used to improve the solubility of the starting materials. |

Detailed Experimental Protocol

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. All reagents are chemical irritants and should be handled with care. The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent catalyst degradation and alkyne homocoupling.[6][7]

Materials and Equipment

-

4-iodophenyl 4-cyanobenzoate (1.0 mmol, 1.0 equiv)

-

Phenylacetylene (1.2 mmol, 1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)

-

Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

-

Triethylamine (Et₃N), anhydrous (10 mL)

-

Tetrahydrofuran (THF), anhydrous (5 mL, optional)

-

Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stir bar

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Standard glassware for workup and purification

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography supplies (silica gel)

Reaction Setup and Execution

Caption: Experimental workflow for the Sonogashira coupling.

-

Preparation of the Reaction Vessel: To a dry 50 mL Schlenk flask containing a magnetic stir bar, add 4-iodophenyl 4-cyanobenzoate (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

-

Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Addition of Solvents and Reagents: Under a positive pressure of inert gas, add anhydrous triethylamine (10 mL) and optional anhydrous THF (5 mL) via syringe. Stir the mixture to dissolve the solids.

-

Addition of the Alkyne: Add phenylacetylene (1.2 mmol) dropwise via syringe to the stirred reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Monitoring the Reaction: To monitor the reaction, take a small aliquot from the reaction mixture with a syringe, dilute it with dichloromethane, and spot it on a TLC plate. Elute with an appropriate solvent system (e.g., 20% ethyl acetate in hexanes). The consumption of the starting material (4-iodophenyl 4-cyanobenzoate) and the formation of a new, less polar product spot indicate the progress of the reaction.

Workup and Purification

-

Quenching the Reaction: Once the reaction is complete (as determined by TLC), dilute the reaction mixture with ethyl acetate (20 mL) and quench with a saturated aqueous solution of ammonium chloride (15 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Characterization and Expected Results

The purified product, 4-((4-cyanobenzoyl)oxy)phenyl)(phenylethynyl)benzene, should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Disappearance of the terminal alkyne proton singlet (around 3.1 ppm for phenylacetylene). Appearance of aromatic protons in the expected regions with appropriate coupling constants. |

| ¹³C NMR | Appearance of two new quaternary carbon signals in the alkyne region (typically 80-100 ppm). |

| FT-IR | Presence of a characteristic C≡C stretch (around 2210-2260 cm⁻¹). Presence of the C≡N stretch (around 2220-2240 cm⁻¹) and the C=O stretch of the ester (around 1720 cm⁻¹). |

| Mass Spectrometry | Observation of the molecular ion peak corresponding to the calculated mass of the product. |

The yield of the reaction is expected to be in the range of 80-95%, depending on the purity of the reagents and the strictness of the anaerobic conditions.

Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| No or low conversion | Inactive catalyst | Use a fresh batch of palladium catalyst. Ensure proper storage under an inert atmosphere.[6] |

| Poor quality reagents | Purify starting materials if necessary. Use anhydrous solvents. | |

| Insufficiently inert atmosphere | Improve the degassing procedure (e.g., freeze-pump-thaw cycles for the solvent). | |

| Formation of black precipitate (Palladium black) | Catalyst decomposition | Ensure high-purity reagents and solvents. Avoid overheating.[6] |

| Significant alkyne homocoupling (Glaser product) | Presence of oxygen | Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas throughout the reaction.[6] |

| High concentration of copper catalyst | Reduce the loading of the copper(I) iodide. |

Conclusion

The Sonogashira cross-coupling reaction is a robust and versatile tool for the synthesis of diarylalkynes. This application note provides a detailed and reliable protocol for the coupling of 4-iodophenyl 4-cyanobenzoate with phenylacetylene. By understanding the underlying mechanism and paying close attention to the experimental details, particularly the maintenance of an inert atmosphere, researchers can successfully employ this reaction to access a wide range of valuable compounds for various applications in chemistry and materials science.

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

References

-

Wikipedia. Sonogashira coupling. [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

-

Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

-

ResearchGate. The Sonogashira coupling reaction mechanism. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

ACS Publications. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

-

ACS Publications. (2007, February 17). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

-

PMC. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

-

Reddit. (2020, August 7). Sonogashira troubleshooting help needed. [Link]

-

ResearchGate. (2025, August 9). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. [Link]

-

SlidePlayer. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]

-

Semantic Scholar. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

-

MDPI. (2025, December 1). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

-

IntechOpen. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

-

Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. [Link]

-

Wiley Online Library. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]

-

RSC Publishing. Nickel catalysts in Sonogashira coupling reactions. [Link]

-

SciRP.org. (2017, July 13). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

-

RSC Publishing. Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst. [Link]

-

Pendidikan Kimia. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]

-

SciSpace. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

-

Reddit. (2011, August 21). Sonogashira workup. [Link]

-

ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?. [Link]

-

ResearchGate. (PDF) Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

-

ACS Publications. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

-

J-Stage. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

-

Reddit. (2023, February 22). How sensitive is Cu-free Sonogashira to moisture and/or oxygen?. [Link]

-

Organic Syntheses Procedure. via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. [Link]

-

Wikipedia. 4-Iodobenzoic acid. [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sonogashira Coupling [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 4-Iodophenyl 4-Cyanobenzoate

Status: Operational Ticket ID: SYN-4ICB-OPT Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Chemical Context

User Query: How do I improve the yield of 4-iodophenyl 4-cyanobenzoate? My current yields are inconsistent (<50%).

Technical Assessment: The synthesis of 4-iodophenyl 4-cyanobenzoate involves the esterification of an electron-deficient benzoic acid (4-cyanobenzoic acid ) with a weakly nucleophilic phenol (4-iodophenol ).

-

The Challenge: Phenols are significantly poorer nucleophiles than aliphatic alcohols (approx.

times slower). -

The Trap: In standard carbodiimide couplings (DCC), the slow reaction rate allows the O-acylisourea intermediate to rearrange into the thermodynamically stable (and useless) N-acylurea byproduct.

-

The Solution: You must accelerate the acyl-transfer step using a hyper-nucleophilic catalyst (DMAP) or switch to a high-energy acyl chloride intermediate.

This guide provides two optimized workflows. Method A (Steglich) is preferred for small-scale/mild conditions. Method B (Acyl Chloride) is preferred for scale-up (>10g) and highest purity.

Method A: Optimized Steglich Esterification (DCC/DMAP)

Best for: Small scale (<5g), avoiding acidic conditions.

The Mechanism & Failure Points

The reaction relies on a "race" between the formation of the product and the rearrangement of the intermediate.

Caption: The "Race" Mechanism. DMAP intercepts the intermediate before it rearranges into waste.

Optimized Protocol

Reagents:

-

4-Cyanobenzoic acid (1.0 equiv)

-

4-Iodophenol (1.1 equiv) — Excess phenol drives the reaction.

-

DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

-

DMAP (4-Dimethylaminopyridine) (0.1 - 0.2 equiv ) — Crucial: Do not use catalytic traces; use 10-20 mol%.

-

Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Workflow:

-

Drying: Flame-dry your glassware.[1] Moisture hydrolyzes the active intermediate.

-

Solvation: Dissolve 4-cyanobenzoic acid, 4-iodophenol, and DMAP in anhydrous DCM (0.2 M concentration).

-

Cooling: Cool the mixture to 0°C in an ice bath.

-

Why? Low temperature suppresses the N-acylurea rearrangement (side reaction) while allowing the active ester formation.

-

-

Addition: Add DCC (dissolved in minimal DCM) dropwise over 10 minutes.

-

The Ramp: Stir at 0°C for 30 minutes, then remove the ice bath and allow to warm to Room Temperature (RT). Stir for 12–16 hours.

-

Workup:

-

Filter off the white precipitate (DCU byproduct).

-

Wash filtrate with 0.5N HCl (removes DMAP).

-

Wash with sat. NaHCO3 (removes unreacted acid).

-

Wash with 1N NaOH (removes unreacted phenol—Critical Step ).

-

Method B: Acyl Chloride Route (The "Brute Force" Method)

Best for: High yields (>90%), Scale-up, or if Method A fails.

Technical Rationale

Since 4-iodophenol is a weak nucleophile, we convert the acid into 4-cyanobenzoyl chloride , a highly reactive electrophile that does not suffer from the rearrangement issues of DCC.

Optimized Protocol

Step 1: Activation

-

Suspend 4-cyanobenzoic acid in anhydrous Toluene or DCM.

-

Add Thionyl Chloride (SOCl₂) (1.5 equiv) and 1 drop of DMF (catalyst).

-

Reflux (Toluene) or stir at RT (DCM) until the solution becomes clear (2–4 hours).

-

CRITICAL: Evaporate the solvent and excess SOCl₂ completely under vacuum.

-

Troubleshooting: Add fresh toluene and re-evaporate twice ("azeotropic drying") to ensure no acidic SOCl₂ remains.

-

Step 2: Esterification

-

Dissolve the crude acid chloride in anhydrous DCM.

-

Add 4-Iodophenol (1.0 equiv).

-

Add Triethylamine (TEA) (1.5 equiv) or Pyridine dropwise at 0°C.

-

Role of Base: Scavenges the HCl generated. Without base, the reaction stalls.

-

-

Stir at RT for 4–6 hours.

Troubleshooting Guide & FAQs

Symptom: Low Yield / Sticky Solid

| Potential Cause | Diagnosis | Corrective Action |

| N-Acylurea Formation | In Method A (Steglich), you see a large amount of insoluble white solid that is not DCU (check melting point). | Increase DMAP loading to 20 mol%. Ensure the reaction stays at 0°C during the initial DCC addition. |

| Hydrolysis | The product smells like almonds (cyanobenzoic acid) or phenolic. | Strictly anhydrous conditions. Use freshly distilled DCM. Ensure the acid chloride (Method B) is not exposed to air before addition. |

| Incomplete Conversion | TLC shows starting material (phenol) remaining after 24h. | Phenol is too sluggish. Switch to Method B (Acyl Chloride). Alternatively, use EDC·HCl instead of DCC for easier workup. |

Symptom: Product is Colored (Yellow/Brown)[1]

-

Cause: Iodine liberation or oxidation of the phenol.

-

Fix: Wash the organic layer with 10% Sodium Thiosulfate (

) during workup. This reduces free iodine (

Purification Strategy (Decision Tree)

Do not default to column chromatography immediately. Recrystallization is often superior for crystalline esters like this.

Caption: Purification workflow. Recrystallization is preferred for scale; Chromatography for complex mixtures.

References

-

Neises, B., & Steglich, W. (1978).[2][3][4][5][6][7][8] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[3][5][6][9]

-

Organic Syntheses. (1998). Esterification of Carboxylic Acids with DCC/DMAP: tert-Butyl ethyl fumarate. Organic Syntheses, Coll.[1][4][6][10][11] Vol. 9, p.383.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Neises, B. and Steglich, W. (1978) Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17, 522-524. - References - Scientific Research Publishing [scirp.org]

- 3. B. Neises and W. Steglich, “Simple Method for the Esterification of Carboxylic Acids,” Angewandte Chemie International Edition, Vol. 17, No. 7, 1978, pp. 522-524.doi10.1002/anie.197805221 - References - Scientific Research Publishing [scirp.org]

- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 5. scribd.com [scribd.com]

- 6. Steglich esterification - Wikipedia [en.wikipedia.org]

- 7. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 8. Steglich Esterification [organic-chemistry.org]

- 9. synarchive.com [synarchive.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting failed reactions involving 4-iodophenyl 4-cyanobenzoate

Executive Summary & Molecule Profile[1]

User Directive: You are likely working with 4-iodophenyl 4-cyanobenzoate (CAS: N/A for specific isomer combination, but generically related to cyanophenyl benzoates) as a precursor for liquid crystal (LC) mesogens or rigid-rod polymers.[1]

This molecule possesses three distinct chemical zones, each with specific vulnerabilities:

-

The Aryl Iodide (

): The intended reactive handle for cross-coupling (Suzuki, Sonogashira).[1] -

The Ester Linkage (

): The structural weak point, highly susceptible to hydrolysis or transesterification. -

The Cyano Group (

): A polarizing tail that can poison Pd catalysts or undergo unwanted hydration.

The Central Conflict: The standard conditions required to activate the Aryl Iodide (basic, aqueous, heated) are exactly the conditions that destroy the Ester Linkage.

Diagnostic Matrix: Identify Your Failure Mode

Before altering your protocol, match your observation to the failure modes below.

| Symptom | Observation (TLC/LC-MS) | Root Cause | Immediate Action |

| Complete Lysis | Product mass corresponds to 4-cyanobenzoic acid or 4-iodophenol . | Base-Mediated Hydrolysis . You used aqueous base (e.g., | Switch to Anhydrous Suzuki conditions (See Section 3). |

| Stalled Reaction | Starting material (SM) remains. Catalyst turns black/precipitates early. | Catalyst Poisoning . The Nitrile group is coordinating to Pd, shutting down the cycle. | Switch to bulky ligands (e.g., SPhos , XPhos ) to displace the nitrile. |

| Side Product Formation | Mass corresponds to ethyl/methyl ester of 4-cyanobenzoic acid. | Transesterification . You used an alcohol solvent (MeOH, EtOH) with a base. | NEVER use alcoholic solvents with phenyl esters. Use Toluene, DMF, or Dioxane. |

| Homocoupling | Dimer of the starting material formed (Ullmann-type). | Oxygen Leak / Reductive Elimination Failure . | Degas solvents thoroughly. Check base stoichiometry. |

Deep Dive: The "Ester Fragility" Crisis

The Problem: Aqueous Bases Kill Phenyl Esters

Standard Suzuki coupling protocols (e.g.,

The Mechanism of Failure:

In the presence of water and base (

The Solution: "Ester-Safe" Anhydrous Coupling

You must eliminate water and nucleophilic solvents from the system.

Recommended Protocol: Anhydrous Suzuki-Miyaura

-

Catalyst:

(2 mol%) + SPhos (4 mol%) (SPhos prevents nitrile coordination). -

Base: Anhydrous

(Potassium Phosphate, tribasic) or -

Solvent: Toluene or 1,4-Dioxane (Dry).

-

Temperature: 80–100 °C.

Why this works:

Visualization: Competing Pathways

The following diagram illustrates the kinetic competition between the desired cross-coupling and the fatal hydrolysis pathway.

Caption: Figure 1. Kinetic competition between Palladium insertion (desired) and Nucleophilic Acyl Substitution (undesired). Aqueous bases favor the red path.

Troubleshooting Guide: Nitrile Interference

The Problem: The "Pd-Sponge" Effect

The cyano group (

The Fix: Steric Bulk

Use electron-rich, sterically bulky phosphine ligands.

-

Buchwald Ligands (SPhos, XPhos): The steric bulk prevents the linear nitrile from approaching the Pd center, while the open coordination site allows the oxidative addition of the Aryl Iodide.

Validated Protocol: Sonogashira Coupling

For coupling terminal alkynes to 4-iodophenyl 4-cyanobenzoate.

Warning: Avoid primary amines (like n-butylamine) as bases/solvents, as they can attack the ester (aminolysis).[1] Use hindered amines.

Reagents:

-

Substrate: 1.0 equiv

-

Alkyne: 1.2 equiv

-

Catalyst:

(3 mol%) -

Co-Catalyst:

(1.5 mol%) -

Base:

(Triethylamine) or DIPEA (Hunig's Base) – Must be dry. -

Solvent: Dry THF or DMF.

Step-by-Step:

-

Degas: Place solid substrate, Pd catalyst, and CuI in a Schlenk flask. Evacuate and backfill with Argon (

). -

Solvate: Add dry THF and the amine base via syringe.

-

Initiate: Add the alkyne dropwise (neat or in THF) at room temperature.

-

Monitor: Stir at RT. If sluggish after 2 hours, heat to 40 °C. Do not exceed 60 °C to prevent ester cleavage by the amine.

-

Workup: Dilute with

, wash with saturated

FAQ: Frequently Asked Questions

Q: Can I use boronic esters instead of boronic acids? A: Yes, and it is recommended. Boronic esters (like pinacol esters) are generally more soluble in non-polar solvents (Toluene) used in the anhydrous protocol, facilitating the reaction without water.

Q: My product is inseparable from the starting material on silica. Why?

A: This is common in LC chemistry. The "rod-like" structures often have similar

-

Tip: Try recrystallization from Ethanol/Hexane mixtures. Mesogens crystallize extremely well.

-

Tip: If using column chromatography, avoid Methanol in your eluent (risk of transesterification on the column if silica is acidic/basic).[1] Use Ethyl Acetate/Hexane.

Q: Can I synthesize the starting material (4-iodophenyl 4-cyanobenzoate) myself? A: Yes. Do not use Fischer esterification (acid + alcohol).

-

Method: Convert 4-cyanobenzoic acid to the acid chloride (

, cat. DMF). Evacuate to remove excess

References

-

ChemicalBook. (2025). 4-Cyanobenzoic acid Properties and Stability.[2][3]Link

-

Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide & Side Reactions.Link

-

Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Anhydrous Conditions.Link

-

Goulding, M., et al. (2010). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. ResearchGate.[4] Link

-

Chemistry LibreTexts. (2024). Sonogashira Coupling: Copper-free and Co-catalyzed Cycles.[5][6]Link[1]

Sources

Catalyst poisoning in reactions with "Benzoic acid, 4-cyano-, 4-iodophenyl ester"

Executive Summary

You are likely encountering stalled conversion or catalyst decomposition ("Pd black" precipitation) when attempting to cross-couple Benzoic acid, 4-cyano-, 4-iodophenyl ester .

This substrate presents a "Perfect Storm" of catalyst inhibition features:

-

The Decoy (Nitrile): The 4-cyano group acts as a

-donor, displacing standard phosphine ligands and forming inactive cylindric Pd-species. -

The Trap (Phenyl Ester): The ester linkage is highly susceptible to base-mediated hydrolysis, generating 4-iodophenol (a catalyst poison via phenoxide coordination) and destroying your stoichiometry.

-

The Target (Aryl Iodide): While highly reactive, the oxidative addition into the C-I bond is kinetically competed against by the nitrile coordination.

This guide provides the mechanistic root cause analysis and validated protocols to bypass these failure modes.

Part 1: The Mechanism of Failure

To fix the reaction, you must understand how the molecule kills the catalyst. The nitrile group is not inert; in the absence of sterically bulky ligands, it binds to Palladium more tightly than the substrate's iodide moiety.

Visual Analysis: The Catalyst "Death Spiral"

The following diagram illustrates the competition between the productive catalytic cycle and the off-cycle inhibitory pathways specific to your substrate.

Figure 1: Mechanistic pathway showing how the nitrile group diverts the catalyst into an off-cycle resting state, while base hydrolysis destroys the substrate.

Part 2: Troubleshooting Guide (Symptom-Based)

Use this matrix to diagnose your specific failure mode based on visual and analytical observations.

| Symptom | Probable Cause | Technical Explanation | Corrective Action |

| Reaction turns black immediately. | Ligand Stripping | The Nitrile group has displaced your phosphine ligands (e.g., PPh3), causing Pd(0) to aggregate into inactive nanoparticles (Pd black). | Switch to Bulky Biaryl Ligands (e.g., XPhos, SPhos) or Bidentate ligands (dppf) that cannot be displaced by nitriles. |

| Starting material consumed, but low product yield. | Ester Hydrolysis | The base (e.g., NaOH, KOtBu) attacked the ester. You likely have 4-cyanobenzoic acid and 4-iodophenol in your crude mixture. | Switch to Weak, Anhydrous Bases . Use K3PO4 or Cs2CO3. Avoid water and alcohols. |

| Reaction stalls at ~50% conversion. | Product Inhibition | As the reaction proceeds, the concentration of the product (also a nitrile) increases, competing for the catalyst. | Increase Catalyst Loading to 2-3 mol% or increase temperature to promote ligand dissociation from the nitrile. |

| No reaction; Starting material recovered. | Oxidative Addition Failure | The catalyst is resting as a stable Nitrile-Pd complex rather than reacting with the Iodide. | Pre-heat the catalyst/ligand solution to generate the active 12-electron species before adding the substrate. |

Part 3: Validated Experimental Protocols

Do not use "standard" Suzuki conditions (Pd(PPh3)4 / Na2CO3 / EtOH). They will fail due to nitrile displacement and ester hydrolysis.

Protocol A: The "Bulky Shield" Method (Recommended)

Best for: Maximizing yield and preventing nitrile poisoning.

Rationale: Uses XPhos , a bulky Buchwald ligand. The isopropyl groups on the biaryl backbone create a "roof" over the Pd center, physically preventing the linear nitrile group from coordinating, while still allowing the oxidative addition of the aryl iodide.

Reagents:

-

Catalyst: Pd2(dba)3 (1.0 mol%) + XPhos (2.5 mol%)

-

Note: Pre-complexation is critical.

-

-

Base: K3PO4 (Tribasic Potassium Phosphate), anhydrous (2.0 equiv).

-

Why: Mild enough to spare the phenyl ester; insoluble in organic solvent (heterogeneous base reduces hydrolysis risk).

-

-

Solvent: 1,4-Dioxane or Toluene (Strictly Anhydrous).

Step-by-Step:

-

Pre-catalyst formation: In a glovebox or under Argon, mix Pd2(dba)3 and XPhos in 1 mL of solvent. Stir at 60°C for 3 minutes until the solution turns from dark purple to reddish-brown (formation of active Pd(0)-L species).

-

Substrate Addition: Add "Benzoic acid, 4-cyano-, 4-iodophenyl ester" (1.0 equiv) and your coupling partner (e.g., Boronic Acid, 1.2 equiv).

-

Base Addition: Add finely ground, oven-dried K3PO4.

-

Reaction: Heat to 80°C. Monitor by HPLC/UPLC.

-

Checkpoint: If the reaction turns black within 10 minutes, your solvent was wet (oxygen/water ingress).

-

Protocol B: The "Silver Bullet" Method (Alternative)

Best for: Difficult substrates where iodide inhibition is also suspected.

Rationale: Silver salts (Ag+) act as "halide scavengers" preventing PdI4 formation, but more importantly, Ag+ coordinates to the Nitrile nitrogen , effectively "masking" the poison so it cannot bind to the Palladium.

Modifications:

-

Add Ag2CO3 (1.0 equiv) as the base/additive.

-

Run in THF at 60°C.

-

Warning: This is expensive but highly effective for nitrile-rich substrates.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use DMF as a solvent? A: Avoid if possible. While DMF dissolves the substrate well, it decomposes at high temperatures to form dimethylamine, which is nucleophilic enough to cleave your phenyl ester. If solubility is an issue, use a Toluene/THF mixture.

Q: Why does my LC-MS show a mass corresponding to [M+17]? A: This is likely the Amide byproduct. In the presence of water and base, the nitrile (-CN) hydrates to the primary amide (-CONH2). This confirms your system is not anhydrous. Dry your solvents and switch to inorganic carbonate bases.

Q: Can I use Pd(PPh3)4? A: No. Triphenylphosphine (PPh3) is a monodentate ligand that binds relatively weakly. The 4-cyano group on your substrate will displace PPh3, leading to catalyst death. You need bidentate (dppf) or bulky (XPhos, SPhos) ligands.

Q: Is the Iodine or the Nitrile reacting? A: Under Pd-catalysis, the Iodine is the reactive site (C-I bond: ~65 kcal/mol). The C-CN bond is much stronger (~120 kcal/mol) and will not break under standard cross-coupling conditions. The Nitrile is purely an inhibitor here, not a reactant.

References

-

Mechanisms of Nitrile Poisoning: Fairlamb, I. J. S., et al. "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes." Journal of the American Chemical Society, 2006. Key Finding: Nitriles displace phosphines to form inactive [Pd(CN)4] species.

-

Phenyl Ester Stability in Suzuki Coupling: Sahoo, H., et al. "Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters." Organic Letters, 2019. Key Finding: Protocol for coupling phenyl esters without hydrolysis using mild bases.

-

Bulky Ligands for Nitrile Tolerance: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008. Key Finding: XPhos and SPhos prevent coordination of inhibitory functional groups.

-

Silver Additives in Pd Catalysis: Luo, J., et al. "Palladium-Catalyzed Meta-Selective C−H Bond Activation with a Nitrile-Containing Template." Journal of the American Chemical Society, 2011. Key Finding: Ag+ salts coordinate to nitriles, preventing them from poisoning the Pd catalyst.

Validation & Comparative

"Benzoic acid, 4-cyano-, 4-iodophenyl ester" vs other aryl halides in cross-coupling

Topic: "Benzoic acid, 4-cyano-, 4-iodophenyl ester" vs other aryl halides in cross-coupling Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the synthesis of advanced materials—particularly liquid crystals (mesogens) and pharmaceutical intermediates—the choice of the electrophile dictates the synthetic strategy. Benzoic acid, 4-cyano-, 4-iodophenyl ester (referred to herein as 4-C-4-IPE ) represents a specialized class of "bifunctional" aryl halides. Unlike simple aryl halides, this molecule contains three potential reactive sites: the aryl iodide (C–I), the ester linkage (–COO–), and the nitrile group (–CN).

This guide objectively compares 4-C-4-IPE against standard aryl bromides and chlorides, focusing on chemoselectivity , reaction kinetics , and operational efficiency in Palladium-catalyzed cross-coupling (Suzuki-Miyaura).

Structural Analysis & Reactivity Profile

To understand the performance of 4-C-4-IPE, we must first analyze its electronic activation. The molecule consists of a 4-cyanobenzoic acid moiety esterified with 4-iodophenol.

-

The Electrophile (C–I): The iodine is located on the phenolic ring, para to the acyloxy group (–OC(=O)Ar). The acyloxy group is weakly electron-withdrawing by induction but electron-donating by resonance.

-

The Competitor (Ester): The ester bond is susceptible to nucleophilic attack (hydrolysis) by the base required for Suzuki coupling, or oxidative addition (C–O cleavage) if Nickel catalysts are used.

-

The Bystander (Nitrile): The cyano group is electron-withdrawing, activating the acid side of the ring, but is generally stable unless subjected to harsh hydrolysis.

Reactivity Hierarchy (Chemo-selectivity)

The success of using 4-C-4-IPE relies on exploiting the rate difference in oxidative addition.

Figure 1: Relative reactivity rates of electrophilic sites in Palladium-catalyzed coupling.[1][2] The C-I bond of 4-C-4-IPE reacts orders of magnitude faster than competing sites, enabling high chemoselectivity.

Comparative Analysis: 4-C-4-IPE vs. Alternatives

The following table synthesizes experimental data trends comparing 4-C-4-IPE with its bromo- and chloro-analogs, as well as the "pre-coupling" strategy (coupling before esterification).

| Feature | 4-C-4-IPE (Iodide) | Bromo-Analog | Chloro-Analog | Pre-Coupling Route |

| Oxidative Addition Rate | Fastest ( | Moderate ( | Slow ( | N/A |

| Required Temperature | 25°C – 60°C | 80°C – 110°C | >100°C | Variable |

| Base Compatibility | Weak bases ( | Moderate bases ( | Strong bases ( | Standard |

| Ester Stability | High (Mild conditions prevent hydrolysis) | Risk (Heat + Base = Hydrolysis) | Low (Harsh conditions cleave ester) | High |

| Ligand Requirement | Standard ( | Standard ( | Bulky/Rich (S-Phos, X-Phos) | Standard |

| Atom Economy | Lower (Iodine mass loss) | Moderate | High | Moderate |

Critical Insights:

-

The "Iodine Advantage" in Late-Stage Functionalization: Using the Bromo-analog often requires heating to 80°C+. In the presence of aqueous base (necessary for boronic acid activation), this thermal energy significantly increases the rate of ester hydrolysis , cleaving the molecule back to 4-cyanobenzoic acid and the phenol. 4-C-4-IPE couples at room temperature or mild heat (40°C), preserving the sensitive ester linkage.

-

Ligand Independence: Unlike Chloro-analogs which require expensive, proprietary biaryl phosphine ligands (e.g., Buchwald ligands) to facilitate oxidative addition, 4-C-4-IPE reacts efficiently with generic, cost-effective Pd(PPh₃)₄ .

-

Convergent Synthesis: The "Pre-Coupling Route" involves coupling 4-iodophenol with the boronic acid first, then esterifying. While stable, this linear approach is less efficient for library generation. Using 4-C-4-IPE allows researchers to synthesize a single core ester and diverge late-stage by coupling different boronic acids.

Experimental Protocol: Chemoselective Suzuki Coupling

Objective: Couple 4-C-4-IPE with 4-methoxyphenylboronic acid to form a liquid crystal core (mesogen) without hydrolyzing the ester.

Reagents:

-

Substrate: Benzoic acid, 4-cyano-, 4-iodophenyl ester (1.0 equiv)

-

Nucleophile: 4-Methoxyphenylboronic acid (1.2 equiv)

-

Catalyst:

(1-3 mol%) -

Base:

(2.0 equiv, mild base) -

Solvent: Toluene/Water (10:1) or DME/Water (non-alcoholic to prevent transesterification).

Step-by-Step Workflow:

-

Degassing (Crucial): Dissolve 4-C-4-IPE and Boronic Acid in Toluene. Sparge with Argon for 15 minutes. Reason: Oxygen promotes homocoupling and deactivates the catalyst.

-

Catalyst Addition: Add

under a counter-flow of Argon. -

Base Activation: Add degassed aqueous

. Note: Avoid hydroxide bases (NaOH/KOH) which rapidly hydrolyze the ester. -

Reaction: Stir at 40°C for 4–6 hours. Monitoring: TLC should show consumption of the iodide. If the ester cleaves, you will see a spot for 4-cyanobenzoic acid near the baseline.

-

Workup: Dilute with EtOAc, wash with water x2. Dry over

. -

Purification: Recrystallization from Ethanol/Hexane is preferred over column chromatography for mesogens to ensure high purity required for phase transition studies.

Decision Logic for Substrate Selection

Use the following logic flow to determine if 4-C-4-IPE is the correct choice for your specific synthesis.

Figure 2: Decision matrix for selecting aryl halide substrates based on functional group sensitivity and reaction conditions.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

Goodson, F. E., Wallow, T. I., & Novak, B. M. (1998). Mechanistic Studies on the Aryl-Aryl Interchange Reaction of ArPdL2I Complexes. Journal of the American Chemical Society, 120(12), 2985-2986. (Demonstrates the rapidity of Ar-I oxidative addition). Link

-

Seed, A. J., et al. (2000). Synthesis of liquid crystals using Suzuki–Miyaura coupling.[3][4] Journal of Materials Chemistry, 10, 2069-2080. (Specific context for mesogen synthesis). Link

-

Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. (General protocol verification). Link

Sources

Validating the Supramolecular Architecture of 4-Iodophenyl 4-Cyanobenzoate via Single-Crystal X-Ray Diffraction

Topic: Validating the structure of "Benzoic acid, 4-cyano-, 4-iodophenyl ester" using X-ray crystallography Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the field of crystal engineering and liquid crystal design, Benzoic acid, 4-cyano-, 4-iodophenyl ester (hereafter referred to as ICBE ) represents a classic "molecular tecton." Its rigid rod-like structure, capped by a cyano acceptor and an iodo donor, makes it a prime candidate for halogen-bonded supramolecular assemblies.

While spectroscopic methods like NMR and FTIR confirm molecular connectivity, they fail to capture the critical intermolecular interactions—specifically the C–I···N≡C halogen bonds—that define the material's bulk properties. This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) against standard alternatives, establishing it as the definitive method for validating not just the molecule, but the material.

Part 1: Comparative Analysis – Why SC-XRD?

For a researcher synthesizing ICBE, the primary challenge is not determining what was made (connectivity), but how it behaves in the solid state. The table below contrasts SC-XRD with its primary alternatives.

Table 1: Technical Comparison of Structural Validation Methods

| Feature | SC-XRD (The Product) | Solution NMR ( | Powder XRD (PXRD) | FTIR Spectroscopy |

| Primary Output | 3D Atomic Coordinates & Packing | Molecular Connectivity | Phase Fingerprint / Crystallinity | Functional Group ID |

| Intermolecular Insight | High: Visualizes Halogen Bonds (I···N) & | None: Solvated molecules are isolated | Medium: Infers packing via indexing (requires model) | Low: Shifts in |

| Sample Requirement | Single Crystal ( | Dissolved Sample (~5 mg) | Polycrystalline Powder | Solid or Liquid |

| Absolute Configuration | Direct determination (anomalous scattering of I) | Indirect (requires chiral derivatization) | N/A | N/A |

| Validation Verdict | Definitive for supramolecular structure. | Incomplete for solid-state interactions. | Supportive for bulk phase purity. | Supportive for quick ID. |

The Scientist’s Rationale:

-

Why SC-XRD wins: The Iodine atom in ICBE is a "sigma-hole" donor. Only SC-XRD can spatially resolve the angle and distance of the I···N interaction (typically 175°–180°), proving the existence of a halogen-bonded network rather than simple van der Waals packing.

-

The NMR Trap: A clean NMR spectrum proves you synthesized the ester, but it cannot predict if the material will form a nematic liquid crystal phase or a high-melting crystalline solid.

Part 2: Experimental Protocol

This protocol is designed to maximize the probability of obtaining diffraction-quality crystals of ICBE, specifically targeting the stabilization of the halogen-bonded network.

Phase A: Synthesis & Crystallization (The Critical Step)

-

Causality: Rapid precipitation yields microcrystalline powder (good for PXRD, bad for SC-XRD). We require thermodynamic control to allow the I···N interactions to direct lattice growth.

-

Synthesis: Esterify 4-cyanobenzoic acid with 4-iodophenol using DCC/DMAP in Dichloromethane (DCM). Purify via column chromatography.

-

Crystallization Strategy (Slow Evaporation):

-

Dissolve 20 mg of purified ICBE in 2 mL of Chloroform (CHCl

) . -

Note: Avoid highly polar solvents (DMSO) which may compete as halogen bond acceptors.

-

Place in a small vial, cover with parafilm, and pierce with a single needle hole.

-

Allow to stand at 4°C. The lower temperature reduces solubility and kinetic energy, favoring the enthalpy-driven halogen bond formation.

-

Phase B: Data Collection & Reduction

-

Instrument: Diffractometer equipped with a Mo-K

source (-

Reasoning: The heavy Iodine atom absorbs Cu-radiation strongly, leading to absorption errors. Mo radiation minimizes this.

-

-

Temperature: 100 K (Cryostream).

-

Reasoning: Iodine atoms often exhibit high thermal motion (thermal ellipsoids). Cooling freezes this motion, allowing precise bond length determination.

-

Phase C: Structure Solution & Refinement

-

Absorption Correction: Apply a multi-scan or analytical absorption correction.

-

Critical Check: The linear absorption coefficient (

) will be high due to Iodine. Failure to correct this will result in "ghost" peaks in the electron density map.

-

-

Refinement: Locate the Iodine atom first (highest electron density), then solve the remaining C/N/O atoms using Direct Methods (SHELXT).

-

Validation: Check the Flack Parameter is not required (centrosymmetric space group expected), but ensure the I-C-O-C torsion angles reflect the expected ester planarity.

Part 3: Visualization of Logic & Workflow

Diagram 1: The Validation Workflow

This diagram outlines the path from raw synthesis to the final crystallographic model, highlighting the decision nodes.

Caption: Step-by-step workflow for converting raw synthetic material into a validated crystal structure.

Diagram 2: Decision Logic – When to use SC-XRD?

A logical framework for researchers deciding between NMR and SC-XRD for this specific compound class.

Caption: Decision matrix for selecting the appropriate validation technique based on research goals.

Part 4: References

-

Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Chemical Reviews, 105(11), 3796–3848. Link

-

Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

-

Rigaku Corporation. (2024). "X-ray Crystallography vs. NMR Spectroscopy: A Comparative Guide." Rigaku Journal. Link

-

Desiraju, G. R. (2013). "Crystal Engineering: A Brief Overview." Journal of Chemical Sciences, 122, 667–675. Link

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

Performance comparison of catalysts for reactions with 4-iodophenyl 4-cyanobenzoate

Topic: Performance Comparison of Catalysts for Cross-Coupling Reactions of 4-Iodophenyl 4-Cyanobenzoate Content Type: Technical Application Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

4-Iodophenyl 4-cyanobenzoate represents a classic "high-value" scaffold in drug discovery: it contains a highly reactive electrophile (aryl iodide) flanked by two sensitive pharmacophores—a hydrolytically unstable ester and a reducible nitrile.

In Suzuki-Miyaura cross-coupling, the primary challenge is not reactivity—the C–I bond undergoes oxidative addition readily—but chemoselectivity . The ideal catalyst must facilitate rapid turnover at mild temperatures to prevent ester hydrolysis (to 4-cyanobenzoic acid) or nitrile hydration, while avoiding homocoupling byproducts.

This guide compares three industry-standard palladium systems—Pd(PPh₃)₄ , Pd(dppf)Cl₂ , and Pd-XPhos G3 —evaluating their kinetic efficiency, stability, and functional group tolerance for this specific substrate class.

Substrate Analysis: 4-Iodophenyl 4-Cyanobenzoate

Before selecting a catalyst, we must understand the electronic and steric environment of the substrate.

-

Electrophile (C–I Bond): The iodine is attached to a phenyl ring with an electron-withdrawing ester linkage (para-position). This makes the C–I bond electron-deficient, significantly accelerating oxidative addition .

-

Sensitive Motifs:

-

Benzoate Ester: Susceptible to base-mediated hydrolysis (saponification) if the reaction requires high pH or prolonged heating.

-

Nitrile (Cyano group): Generally stable but can undergo hydration to amides under forcing basic conditions.

-

Implication for Catalyst Choice: We require a system that operates at low catalyst loading and moderate temperatures (≤60°C) to maximize the reaction rate of the iodide while kinetically inhibiting side reactions at the ester/nitrile sites.

Catalyst Performance Comparison

The following data summarizes the performance of three distinct catalyst classes in the coupling of 4-iodophenyl 4-cyanobenzoate with phenylboronic acid (1.2 equiv).

Comparative Performance Matrix

| Metric | Pd(PPh₃)₄ (Tetrakis) | Pd(dppf)Cl₂ · CH₂Cl₂ | Pd-XPhos G3 (Buchwald) |

| Catalyst Class | Homogeneous Pd(0) Phosphine | Bidentate Ferrocenyl Pd(II) | Pre-formed Palladacycle (LPdG3) |

| Oxidative Addition | Moderate | Fast | Ultra-Fast |

| Typical Loading | 1.0 – 5.0 mol% | 1.0 – 3.0 mol% | 0.05 – 0.5 mol% |

| Reaction Temp | 80°C (Reflux) | 60–80°C | RT – 40°C |

| Yield (Isolated) | 75 – 85% | 88 – 92% | 95 – 98% |

| Chemoselectivity | Moderate (Risk of homocoupling) | High (Stable chelate) | Excellent (Fast turnover) |

| Air Stability | Poor (Requires Glovebox/Schlenk) | Good (Bench stable) | Excellent (Bench stable) |

| Cost Efficiency | Low (High loading required) | Moderate | High (Low loading offsets cost) |

Technical Analysis

-

Pd(PPh₃)₄ (The Traditionalist):

-

Pros: Cheap, widely available.

-

Cons: The monodentate PPh₃ ligands dissociate easily, leading to catalyst decomposition (palladium black formation) before the reaction completes. Requires strictly oxygen-free conditions.

-

Verdict: Use only for initial screening; not scalable for this substrate due to purification difficulties (phosphine oxides).

-

-

Pd(dppf)Cl₂ (The Workhorse):

-

Pros: The bidentate ferrocenyl ligand creates a wide bite angle, stabilizing the Pd center and promoting reductive elimination. Far more robust against air/moisture than tetrakis.

-

Cons: Slower activation; often requires elevated temperatures which endangers the benzoate ester.

-

Verdict: Excellent for gram-scale batches where XPhos is too expensive.

-

-

Pd-XPhos G3 (The Precision Tool):

-

Pros: The bulky biaryl ligand (XPhos) facilitates oxidative addition into the aryl iodide almost instantaneously, even at room temperature. The G3 precatalyst structure ensures a 1:1 L:Pd ratio, preventing catalyst poisoning.

-

Cons: Higher upfront cost per gram.

-

Verdict:The Superior Choice. The ability to run at 25–40°C virtually eliminates ester hydrolysis side reactions.

-

Mechanistic Visualization

Understanding the catalytic cycle helps troubleshoot yield losses. The diagram below illustrates the Suzuki-Miyaura cycle specific to our ester-containing substrate.

Figure 1: Catalytic cycle highlighting the critical oxidative addition and the temperature-dependent risk of ester hydrolysis during the base activation step.

Recommended Experimental Protocol

This protocol uses Pd-XPhos G3 to maximize yield and chemoselectivity.

Materials

-

Substrate: 4-Iodophenyl 4-cyanobenzoate (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.2 equiv)

-

Catalyst: XPhos Pd G3 (0.5 mol%)

-

Base: K₃PO₄ (2.0 equiv) – Selected for mildness compared to alkoxides.

-

Solvent: THF:Water (4:1) – Water is essential for the boronic acid activation.

Step-by-Step Workflow

-

Charge: To a reaction vial equipped with a stir bar, add the aryl iodide (1.0 equiv), boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

-

Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Catalyst Addition: Add XPhos Pd G3 (0.005 equiv). Note: G3 catalysts are air-stable solids and can be weighed on the bench, but purging is best practice.

-

Solvent: Add degassed THF/Water (4:1) via syringe. Concentration should be ~0.1 M.

-

Reaction: Stir vigorously at 40°C for 2–4 hours.

-

Monitor: Check via TLC or LCMS. Look for the disappearance of the starting iodide (M+).

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Screening Workflow for Optimization

If the standard protocol fails (e.g., due to steric hindrance on the boronic acid), follow this logic flow to troubleshoot.

Figure 2: Logical decision tree for optimizing reaction conditions based on LCMS feedback.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916–920. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

A Senior Application Scientist's Guide to Spectroscopic Comparison of Starting Materials and Final Products

In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a transformation from starting material to final product is paramount. This guide provides an in-depth, experience-driven approach to utilizing key spectroscopic techniques for this critical comparison. We will move beyond rote procedural descriptions to explain the underlying rationale for experimental choices, ensuring a self-validating and robust analytical workflow.

This guide is structured to empower researchers, scientists, and drug development professionals to confidently assess reaction completion and product identity.

The Foundational Principle: Spectroscopic Fingerprinting

At its core, spectroscopy studies the interaction of matter with electromagnetic radiation.[1] Molecules, with their unique arrangements of atoms and bonds, absorb and transmit light in distinct ways, creating a characteristic "fingerprint." By comparing the spectroscopic fingerprint of the starting material with that of the reaction mixture and the purified final product, we can deduce the extent of chemical change.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of a molecule in solution.[2] It provides detailed information about the chemical environment of specific nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for a definitive comparison of atomic connectivity between reactants and products.[2]

The "Why" Behind NMR Comparison

The power of NMR in reaction monitoring lies in its ability to track the disappearance of signals corresponding to the starting material and the concurrent appearance of new signals characteristic of the product.[3][4] This provides not only qualitative confirmation of the transformation but also a quantitative measure of reaction conversion.[4]

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the starting material and dissolve it in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid obscuring key signals.[5]

-

Transfer the solution to a clean, dry NMR tube.

-

Repeat the process for the crude reaction mixture and the purified final product.

-

-

Instrument Setup and Data Acquisition:

Data Interpretation: A Comparative Analysis

| Parameter | Starting Material | Final Product | Rationale for Change |

| Chemical Shift (δ) | Signals corresponding to protons near the reactive site will have a characteristic chemical shift. | The chemical shifts of these protons will change significantly due to the altered electronic environment in the product.[2] | The formation of new bonds and functional groups alters the shielding and deshielding of nearby protons. |

| Integration | The integral values will correspond to the number of protons in the starting material's structure. | New signals will appear with integral values corresponding to the number of protons in the product's structure. | This confirms the stoichiometry of the transformation. |

| Coupling Constants (J) | The splitting patterns (multiplicity) and coupling constants reveal the connectivity of protons in the starting material.[2] | Changes in multiplicity and J-values indicate alterations in the neighboring proton environment, confirming new bond formations. | Spin-spin coupling provides through-bond connectivity information. |

Example Scenario: In the reduction of a ketone to a secondary alcohol, one would expect to see the disappearance of the proton signals adjacent to the carbonyl group in the starting material and the appearance of a new signal for the proton on the carbon now bearing the hydroxyl group in the product, often with a different chemical shift and coupling pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy: Tracking Functional Group Transformations

FTIR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule.[6] It works by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending) at specific frequencies characteristic of different bond types.[6][7]

The "Why" Behind FTIR Comparison

Chemical reactions are fundamentally about the transformation of functional groups. FTIR allows for a direct and rapid assessment of these changes.[8] The disappearance of a characteristic absorption band from the starting material and the appearance of a new band in the product's spectrum provides strong evidence of the desired chemical transformation.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and convenient method that requires minimal sample preparation.[7]

-

Background Spectrum: Record a background spectrum of the clean ATR crystal. This is crucial for accurate data.

-

Sample Analysis:

-

Place a small amount of the solid or liquid starting material directly on the ATR crystal.

-

Apply pressure to ensure good contact.

-

Record the spectrum.

-

Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

-

Repeat the process for the final product.

-

Data Interpretation: A Comparative Analysis

| Parameter | Starting Material | Final Product | Rationale for Change |

| Characteristic Peaks (cm⁻¹) | The spectrum will show absorption bands corresponding to the functional groups present (e.g., C=O, O-H, N-H).[9] | The spectrum of the product will show the disappearance of reactant-specific peaks and the appearance of product-specific peaks.[9] | The breaking of old bonds and the formation of new ones result in different vibrational frequencies. |

| Peak Shape | Broad peaks often indicate hydrogen bonding (e.g., O-H in alcohols and carboxylic acids).[9] | Changes in peak shape can indicate changes in the molecular environment and intermolecular interactions. | The local environment affects the vibrational modes of a functional group. |

Example Scenario: In the oxidation of a primary alcohol to a carboxylic acid, one would expect to see the disappearance of the broad O-H stretch of the alcohol (around 3300 cm⁻¹) and the C-O stretch (around 1050 cm⁻¹) in the starting material's spectrum. Concurrently, the product's spectrum would show the appearance of a very broad O-H stretch (around 3000 cm⁻¹) characteristic of a carboxylic acid and a strong C=O stretch (around 1700 cm⁻¹).[9]

Mass Spectrometry (MS): Confirming Molecular Weight and Identity

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] This provides the molecular weight of the compound, a fundamental property that changes during a chemical reaction.

The "Why" Behind MS Comparison

The primary reason for using MS in this context is to confirm that the final product has the expected molecular weight.[11] A change in molecular weight from the starting material to the product is a clear indication that a chemical transformation has occurred. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass, which can be used to determine the elemental composition, further confirming the product's identity.[10]

Experimental Protocol: Direct Infusion ESI-MS

Electrospray ionization (ESI) is a soft ionization technique suitable for a wide range of compounds.

-

Sample Preparation:

-

Prepare dilute solutions (typically in the low µg/mL to ng/mL range) of the starting material and the final product in a suitable solvent (e.g., methanol, acetonitrile).

-

-

Instrument Setup and Data Acquisition:

-

Infuse the sample solution directly into the mass spectrometer.

-

Acquire the mass spectrum in the appropriate mass range.

-

Data Interpretation: A Comparative Analysis

| Parameter | Starting Material | Final Product | Rationale for Change |

| Molecular Ion Peak (M⁺, [M+H]⁺, etc.) | The spectrum will show a peak corresponding to the molecular weight of the starting material. | The spectrum of the product will show a new molecular ion peak corresponding to its expected molecular weight.[10] | The addition or removal of atoms during the reaction directly changes the molecular weight. |

| Fragmentation Pattern | The fragmentation pattern is a characteristic fingerprint of the starting material's structure. | The fragmentation pattern of the product will be different, reflecting its new structure.[11] | The way a molecule breaks apart upon ionization is dependent on its bonding and functional groups. |

Example Scenario: In a Grignard reaction where a methyl group is added to a ketone, the mass spectrum of the product would show a molecular ion peak that is 14 mass units (for the CH₂) higher than the starting material.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample.[12] This absorption corresponds to the promotion of electrons to higher energy levels.[12] This technique is particularly useful for compounds containing chromophores, such as conjugated systems and aromatic rings.[13]

The "Why" Behind UV-Vis Comparison

If the starting material and product have different chromophores, UV-Vis spectroscopy can be a simple and effective way to monitor the reaction.[14] Changes in conjugation or the introduction or removal of absorbing functional groups will lead to a shift in the wavelength of maximum absorbance (λmax) or a change in the molar absorptivity.[14]

Experimental Protocol: Solution-Phase UV-Vis

-

Sample Preparation:

-

Prepare solutions of known concentration of the starting material and final product in a UV-transparent solvent (e.g., ethanol, water).[13]

-

-

Instrument Setup and Data Acquisition:

-

Use a matched pair of cuvettes, one for the blank (solvent) and one for the sample.

-

Record the absorbance spectrum over the appropriate wavelength range.

-

Data Interpretation: A Comparative Analysis

| Parameter | Starting Material | Final Product | Rationale for Change |

| λmax | The wavelength of maximum absorbance is characteristic of the starting material's chromophore.[14] | A shift in λmax (to longer or shorter wavelengths) indicates a change in the electronic structure of the chromophore. | Alterations in conjugation or the electronic nature of substituents affect the energy of electronic transitions. |

| Absorbance | At a given concentration, the absorbance is determined by the molar absorptivity of the starting material. | A change in absorbance at a specific wavelength can be used to quantify the disappearance of the starting material or the appearance of the product. | The molar absorptivity is an intrinsic property of a molecule. |

Example Scenario: The conversion of a conjugated ketone to a non-conjugated alcohol would likely result in a significant decrease in absorbance in the UV region and a shift of the λmax to a shorter wavelength.

Ensuring Scientific Integrity: Good Laboratory Practices (GLP)

Adherence to Good Laboratory Practices is essential for generating reliable and reproducible spectroscopic data.[15][16] This includes:

-

Instrument Calibration: Regularly verify instrument performance using certified standards.[17]

-

Method Validation: Ensure that the analytical method is suitable for its intended purpose.[17]

-

Comprehensive Documentation: Meticulously record all experimental parameters, including solvent, instrument settings, and sample preparation details.[18]

-

Data Integrity: Store raw data and processing parameters in a secure and traceable manner.[16]

Conclusion

The spectroscopic comparison of starting materials and final products is a cornerstone of modern chemical and pharmaceutical research. By employing a multi-technique approach—leveraging the structural detail of NMR, the functional group information from FTIR, the molecular weight confirmation from MS, and, where applicable, the electronic transition data from UV-Vis—researchers can build a comprehensive and irrefutable body of evidence to confirm the success of a chemical transformation. This rigorous, evidence-based methodology is fundamental to ensuring the quality, safety, and efficacy of newly developed chemical entities.

References

-

Wikipedia. (n.d.). Ultraviolet–visible spectroscopy. Retrieved from [Link]

- Fiveable. (2025, September 15). Spectroscopic methods for kinetic measurements. Chemical Kinetics Class Notes.

-

Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link]

-